(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol
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Overview
Description
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol is an organic compound that features a benzyloxy group, a triphenylmethylsulfanyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by the introduction of the benzyloxy and triphenylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy and triphenylmethylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and triphenylmethylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H28O2S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2R)-1-phenylmethoxy-3-tritylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H28O2S/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1 |
InChI Key |
BCNNSTIJDAHFBN-MUUNZHRXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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